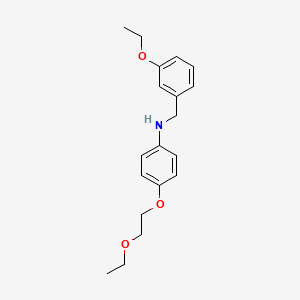

N-(3-Ethoxybenzyl)-4-(2-ethoxyethoxy)aniline

Description

Historical Context and Discovery

The development of this compound emerges from the broader historical progression of aniline derivative synthesis that began in the mid-nineteenth century. The foundational work in aniline chemistry traces back to the early discoveries of aromatic amine compounds, which subsequently led to the development of increasingly sophisticated substituted aniline derivatives. The systematic exploration of benzylated anilines gained momentum during the twentieth century as researchers recognized the potential for these compounds to serve as versatile intermediates in organic synthesis.

The specific compound this compound, identified by Chemical Abstracts Service number 1040687-12-4, represents a relatively recent addition to the catalog of specialized aniline derivatives. Its development reflects the ongoing evolution in organic chemistry toward the creation of compounds with enhanced structural complexity and tailored properties. The compound's unique substitution pattern, featuring both meta-positioned ethoxy groups and extended ethoxy chains, demonstrates the sophisticated approaches now employed in molecular design.

The historical trajectory of aniline derivative development has been significantly influenced by advances in synthetic methodologies, particularly the emergence of palladium-catalyzed carbon-nitrogen cross-coupling reactions. These methodological advances have enabled the preparation of increasingly complex aniline derivatives that were previously challenging or impossible to synthesize using traditional approaches. The development of compounds like this compound exemplifies how modern synthetic techniques have expanded the accessible chemical space for researchers.

Relevance in Contemporary Chemical Research

This compound occupies a significant position in contemporary chemical research due to its unique structural features and potential applications. The compound's molecular formula of C19H25NO3 and molecular weight of 315.41 grams per mole indicate a moderately complex organic molecule that bridges the gap between simple aromatic amines and highly functionalized synthetic intermediates. Its relevance extends across multiple domains of chemical research, including synthetic organic chemistry, materials science, and pharmaceutical intermediate development.

The compound's dual ethoxy substitution pattern provides researchers with opportunities to explore structure-activity relationships that are not readily accessible through simpler aniline derivatives. The presence of both direct ethoxy substitution on the benzyl ring and extended ethoxyethoxy chains creates a molecular architecture that can participate in diverse chemical transformations. This structural complexity makes the compound particularly valuable for researchers investigating the effects of substitution patterns on molecular properties and reactivity.

In the context of modern drug discovery and pharmaceutical research, compounds like this compound serve as important building blocks for the construction of more complex bioactive molecules. The compound's aniline core provides a versatile platform for further functionalization, while the ethoxy substituents can influence properties such as solubility, bioavailability, and molecular interactions. Recent research has demonstrated that carefully designed aniline derivatives can exhibit significant biological activities, making compounds like this one valuable for pharmaceutical exploration.

The compound also holds relevance in the field of materials chemistry, where substituted anilines are frequently employed as monomers or intermediates in polymer synthesis. The specific substitution pattern of this compound may impart unique properties to polymeric materials, including altered mechanical properties, thermal stability, or electronic characteristics. This potential for materials applications represents an important area of ongoing research interest.

Overview of Aniline Derivatives in Organic Chemistry

Aniline derivatives constitute one of the most important and extensively studied classes of organic compounds, serving as fundamental building blocks in organic synthesis and industrial chemistry. The parent compound aniline, consisting of an amino group attached to a benzene ring, provides a versatile platform for structural modification through substitution at various positions on the aromatic ring or the amino nitrogen. This versatility has led to the development of thousands of aniline derivatives, each with unique properties and applications.

The classification of aniline derivatives typically follows patterns based on the nature and position of substituents. Primary aromatic amines like the anilines can be further categorized by their substitution patterns, including ortho, meta, and para positions on the benzene ring, as well as substitutions on the amino nitrogen itself. This compound represents a complex example of this class, featuring substitution at both the para position of the aniline ring and the amino nitrogen.

The synthesis of aniline derivatives has been revolutionized by the development of modern cross-coupling methodologies, particularly palladium-catalyzed carbon-nitrogen bond formation reactions. The Buchwald-Hartwig amination has emerged as a particularly powerful tool for the construction of carbon-nitrogen bonds, enabling the preparation of previously inaccessible aniline derivatives under mild conditions. These methodological advances have significantly expanded the scope of aniline chemistry and enabled the preparation of compounds with increasingly complex substitution patterns.

The chemical reactivity of aniline derivatives is influenced by both the electronic properties of the aromatic ring and the nucleophilicity of the amino group. Electron-donating substituents like ethoxy groups generally increase the electron density of the aromatic system, making it more reactive toward electrophilic aromatic substitution reactions. Conversely, these same substituents can influence the basicity and nucleophilicity of the amino group, affecting its reactivity in various chemical transformations.

Industrial applications of aniline derivatives span numerous sectors, including pharmaceuticals, agrochemicals, dyes, and polymers. Many important pharmaceutical compounds contain aniline-derived structural motifs, highlighting the importance of this compound class in medicinal chemistry. The ability to introduce diverse substituents onto the aniline scaffold allows chemists to fine-tune the properties of these compounds for specific applications.

Scope and Objectives of the Research

The research investigation of this compound encompasses several key objectives that reflect both fundamental chemical principles and practical applications. The primary scope of this research involves a comprehensive characterization of the compound's structural, physical, and chemical properties, providing a foundation for understanding its potential applications and reactivity patterns. This characterization includes detailed analysis of molecular geometry, electronic properties, and intermolecular interactions that influence the compound's behavior in various chemical environments.

A significant objective of the current research involves the systematic investigation of synthetic pathways leading to this compound and related compounds. Understanding the optimal conditions for synthesis, including reagent selection, reaction conditions, and purification methods, is essential for enabling broader access to this compound for research purposes. The research aims to identify efficient synthetic routes that can be scaled for larger-scale preparation while maintaining high purity and yield.

The study also encompasses an investigation of the compound's reactivity profile, including its behavior under various chemical conditions and its potential for further functionalization. This includes exploring oxidation and reduction reactions, substitution patterns, and potential for coupling reactions that could lead to more complex molecular architectures. Understanding the compound's reactivity is crucial for predicting its utility as a synthetic intermediate and for designing new synthetic transformations.

Another important research objective involves the evaluation of structure-activity relationships within the broader class of substituted aniline derivatives. By comparing this compound with related compounds featuring different substitution patterns, researchers can develop insights into how molecular structure influences properties such as solubility, stability, and biological activity. This comparative approach provides valuable information for rational molecular design efforts.

The research scope extends to potential applications of the compound in various fields, including its evaluation as a building block for pharmaceutical intermediates, materials chemistry applications, and its potential role in catalytic processes. These application-oriented studies help to establish the practical value of the compound and identify areas where further research and development efforts would be most beneficial.

Properties

IUPAC Name |

4-(2-ethoxyethoxy)-N-[(3-ethoxyphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3/c1-3-21-12-13-23-18-10-8-17(9-11-18)20-15-16-6-5-7-19(14-16)22-4-2/h5-11,14,20H,3-4,12-13,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIRNTDXGQZEDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=C(C=C1)NCC2=CC(=CC=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Benzyl-Modified Intermediate

a. Preparation of Triethylene Glycol Monobenzyl Ether

Reaction Route:

Triethylene glycol (TEG) reacts with benzyl bromide in an alkaline aqueous solution (sodium hydroxide or potassium hydroxide) to produce the mono-benzylated derivative.Reaction Conditions:

Dropwise addition of TEG into an alkaline solution at 20–40°C, molar ratios of TEG:NaOH:benzyl bromide set between (1.5–3): (1.5–3): 1, reaction time of 1–4 hours.Purification:

Post-reaction, the mixture is washed with saturated saline, extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated via rotary evaporation. Distillation yields the pure mono-benzyl ether with yields up to 81%.

b. Conversion to the Sulfonate Intermediate

Reaction:

The triethylene glycol monobenzyl ether is dissolved in dichloromethane, and triethylamine is added as a base. P-toluenesulfonyl chloride (TsCl) is added dropwise at 5–10°C to form the sulfonate ester.Reaction Conditions:

Temperature maintained at 5–10°C, reaction duration of 1–4 hours, with continuous monitoring via TLC or spot testing.Outcome:

Formation of 2-(2-(benzylethoxy)ethoxy)ethyl-4-methylbenzenesulfonate with yields approaching 89.3%, avoiding byproduct formation and simplifying purification.

Introduction of the Ethoxy Group via Nucleophilic Substitution

Reaction:

The sulfonate ester reacts with sodium azide in N,N-dimethylformamide (DMF) at 40–60°C for 1–4 hours, substituting the sulfonate group with an azide to generate 2-(2-(azidoethoxy)ethoxy)ethyl-4-methylbenzenesulfonate .Molar Ratios:

Intermediate sulfonate to sodium azide approximately 1:1.1, ensuring complete conversion.Purification:

The product is extracted with ethyl acetate, washed with saturated sodium bicarbonate solution, dried, and concentrated, often directly used in the next step.

Catalytic Hydrogenation to the Amine

Reaction:

The azide intermediate undergoes catalytic hydrogenation in ethanol with palladium on carbon (10–20% of the intermediate's weight) at room temperature under hydrogen atmosphere.Reaction Conditions:

Duration of 1–4 hours, monitored via TLC or spot tests, to convert azide to primary amine.Final Product:

The resulting N-(3-ethoxybenzyl)-4-(2-ethoxyethoxy)aniline is obtained with purity exceeding 98%, ready for further application.

Data Summary Table

| Step | Raw Material | Reagents | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Triethylene glycol | Benzyl bromide, NaOH | Water | 20–40°C, 1–4h | 81 | Mono-benzylation |

| 2 | Benzyl ether | TsCl, triethylamine | Dichloromethane | 5–10°C, 1–4h | 89.3 | Sulfonate ester formation |

| 3 | Sulfonate ester | NaN₃ | DMF | 40–60°C, 1–4h | 87 | Azide substitution |

| 4 | Azide intermediate | H₂, Pd/C | Ethanol | Room temp, 1–4h | >98 | Hydrogenation to amine |

Research Findings and Advantages

Operational Simplicity:

The process employs straightforward reactions—alkylation, sulfonation, azide substitution, and hydrogenation—each with well-established conditions.High Yield & Purity:

Optimizations yield overall process efficiencies up to approximately 89%, with high-purity final products suitable for pharmaceutical or agrochemical applications.Cost-Effectiveness:

Using readily available raw materials (triethylene glycol, benzyl bromide, TsCl, sodium azide) and avoiding complex purification steps (e.g., column chromatography) makes the process industrially viable.Environmental & Safety Considerations: The method minimizes waste generation and employs mild reaction conditions, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxybenzyl)-4-(2-ethoxyethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced forms of the compound with hydrogenated aromatic rings.

Substitution: Nitro, sulfo, or halo derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

- This compound serves as a reagent in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for various functional group transformations, making it a versatile building block in synthetic chemistry.

2. Biological Research:

- Proteomics : N-(3-Ethoxybenzyl)-4-(2-ethoxyethoxy)aniline is utilized in proteomics to study protein interactions and functions. Its ability to modulate protein activity can be leveraged to understand complex biological systems.

- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, indicating potential applications in developing new antibiotics or antifungal agents. The presence of ethoxy groups may enhance membrane interaction, increasing efficacy against pathogens.

- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. This suggests its potential use in treating inflammatory diseases.

3. Medicinal Chemistry:

- The compound is being explored for its cytotoxic effects against cancer cell lines. Initial findings indicate that it may induce apoptosis through mitochondrial pathways, positioning it as a candidate for cancer therapeutics.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Modulates cytokine production | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Notable Research Studies:

- Antimicrobial Properties : A study demonstrated significant antimicrobial activity against Staphylococcus aureus, suggesting that modifications to the ethoxy groups could enhance this activity further.

- Anti-inflammatory Mechanism : Research indicated that derivatives of aniline can inhibit COX enzymes, thus reducing prostaglandin synthesis and inflammation.

- Cytotoxicity Assessment : Investigations into various aniline derivatives showed that some induced apoptosis in human cancer cell lines through mitochondrial pathways.

Industrial Applications

This compound finds utility in the production of specialty chemicals and as an intermediate in the synthesis of other compounds. Its unique properties make it suitable for various industrial applications, including:

- Biopharmaceutical Production : The compound is used in biopharma for developing novel therapeutic agents.

- Forensic Science : It can be employed in forensic applications due to its stability and reactivity under specific conditions.

Mechanism of Action

The mechanism of action of N-(3-Ethoxybenzyl)-4-(2-ethoxyethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxybenzyl and ethoxyethoxy groups may enhance the compound’s binding affinity and specificity towards these targets. The pathways involved in its mechanism of action include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

Receptor Modulation: It may act as an agonist or antagonist at specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-Ethoxybenzyl)-4-(2-ethoxyethoxy)aniline with analogs differing in substituent groups, molecular weight, and reported biological activities.

Substituent Variations and Physicochemical Properties

Key Observations :

- The 2-ethoxyethoxy group in the target compound balances hydrophilicity and flexibility.

- Electron-Donating/Withdrawing Groups : Nitro groups (e.g., ) reduce electron density, affecting reactivity, while ethoxy groups enhance solubility .

- Halogen Substitution : Chlorine atoms (e.g., ) increase molecular weight and may improve binding to hydrophobic enzyme pockets.

Biological Activity

N-(3-Ethoxybenzyl)-4-(2-ethoxyethoxy)aniline is an organic compound that has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₉H₂₅NO₃

- CAS Number : 1040687-12-4

- Molecular Weight : 313.41 g/mol

The compound features an ethoxybenzyl group and an ethoxyethoxy moiety, which contribute to its unique chemical properties and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For example, derivatives of aniline have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The specific mechanisms often involve disruption of bacterial cell membranes or interference with metabolic processes.

Anticancer Properties

This compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases, which are crucial for the apoptotic pathway.

The mechanism by which this compound exerts its biological effects involves:

- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in cell proliferation and survival.

- Signal Transduction Pathways : It is believed to influence pathways related to cell growth and apoptosis, potentially affecting cancer cell viability.

Case Studies

-

Anticancer Efficacy in Leukemia Cells :

A study evaluated the effects of this compound on Kasumi-1 acute myeloid leukemia cells. The results indicated significant inhibition of cell growth and activation of apoptotic pathways, measured by caspase activation (Table 1).Compound Cell Line Growth Inhibition (%) Caspase Activation (Fold Change) This compound Kasumi-1 76.5 ± 21.5 100 ± 10.5 Control - 10 ± 5 1 ± 0.1 -

Antimicrobial Testing :

In another study, the compound was tested against several bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests promising antimicrobial activity compared to standard antibiotics.

Q & A

Q. What are the optimal synthetic routes for preparing N-(3-Ethoxybenzyl)-4-(2-ethoxyethoxy)aniline, and how can reaction conditions be optimized?

The synthesis of this compound can be approached via nucleophilic aromatic substitution or reductive amination. For example, analogous ethoxy-substituted anilines are synthesized by reacting halogenated precursors (e.g., 4-(2-ethoxyethoxy)aniline) with 3-ethoxybenzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization should focus on solvent polarity, temperature, and catalyst selection. Reaction progress can be monitored via TLC or HPLC, with purification by column chromatography (silica gel, hexane/ethyl acetate gradients). Yield improvements may require iterative adjustments to stoichiometry and exclusion of moisture .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : ¹H/¹³C NMR to confirm substitution patterns and ethoxy group integration. Aromatic protons typically appear at δ 6.5–7.5 ppm, while ethoxy signals resonate near δ 1.3–1.5 (CH₃) and δ 3.4–4.1 (CH₂) .

- X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (e.g., SHELX suite) is critical. Similar ethoxy-aniline derivatives crystallize in monoclinic systems with Z′ = 1, showing intermolecular hydrogen bonding between amine and ethoxy groups .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, with electrospray ionization (ESI) preferred for polar derivatives .

Q. How should researchers assess the compound’s stability under varying pH, temperature, and oxidative conditions?

- Oxidative stability : Test susceptibility to peroxidase-mediated oxidation (e.g., horseradish peroxidase/H₂O₂ system) by monitoring UV-Vis absorbance changes at λ ~400 nm, indicative of quinone-imine formation .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Ethoxy groups typically degrade above 200°C.

- pH stability : Conduct accelerated stability studies in buffered solutions (pH 1–13) at 40°C for 14 days, analyzing degradation via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives, such as conflicting amyloid-beta disaggregation results?

- Dose-response validation : Replicate assays (e.g., Thioflavin T fluorescence) across multiple concentrations to identify non-linear effects.

- Structural analogs : Compare activity trends with related compounds (e.g., N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)aniline) to isolate substituent-specific effects .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with amyloid-beta fibrils, prioritizing binding energy (ΔG) and hydrogen-bonding residues .

Q. What computational strategies are recommended for predicting the compound’s reactivity in cross-coupling reactions?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (HOMO/LUMO) and predict sites for Suzuki-Miyaura couplings. Boronate ester derivatives (e.g., 4-methoxy-N-(4-boronophenyl)aniline) show enhanced reactivity at para positions .

- Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) using COSMO-RS to assess transition-state stabilization .

Q. How should researchers address polymorphism in this compound during crystallography studies?

- Screening : Use solvent-drop grinding with 10–12 solvents (e.g., ethanol, acetonitrile) to induce polymorphic forms.

- Data refinement : Apply SHELXL for structure solution, ensuring R-factor convergence below 5%. For twinned crystals, use the TWIN/BASF commands in SHELX .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π-stacking) to rationalize packing differences .

Q. What methodologies are suitable for analyzing electronic effects of ethoxy substituents on the aniline core?

- UV-Vis spectroscopy : Compare λ_max shifts in polar vs. nonpolar solvents to assess charge-transfer transitions. Ethoxy groups typically redshift absorption due to electron-donating effects .

- Cyclic voltammetry : Measure oxidation potentials (E_pa) in acetonitrile (0.1 M TBAPF₆) to quantify electron density at the amine center. Lower E_pa values correlate with increased nucleophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.